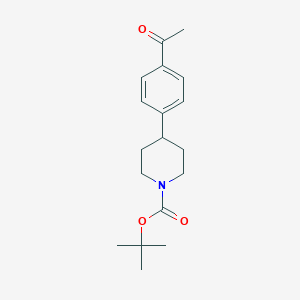

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate

Description

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a 4-acetylphenyl substituent at the 4-position of the piperidine ring. The acetyl group on the phenyl ring introduces electron-withdrawing properties, which may influence molecular interactions in biological systems, such as enzyme binding or receptor modulation.

Properties

Molecular Formula |

C18H25NO3 |

|---|---|

Molecular Weight |

303.4 g/mol |

IUPAC Name |

tert-butyl 4-(4-acetylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H25NO3/c1-13(20)14-5-7-15(8-6-14)16-9-11-19(12-10-16)17(21)22-18(2,3)4/h5-8,16H,9-12H2,1-4H3 |

InChI Key |

PZONZCXBOBIIRJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)C2CCN(CC2)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Starting Materials and Intermediates

- tert-Butyl 4-hydroxypiperidine-1-carboxylate : Often used as a precursor for further functionalization.

- 4-Acetylphenyl halides or derivatives : Serve as electrophilic partners for coupling.

- tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate : A common intermediate for nucleophilic substitution reactions.

Specific Preparation Routes

Preparation via Nucleophilic Substitution Using Methanesulfonate Intermediate

One established method involves the conversion of tert-butyl 4-hydroxypiperidine-1-carboxylate to the corresponding methanesulfonate ester, tert-butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, which then undergoes nucleophilic aromatic substitution with 4-acetylphenyl nucleophiles.

- Reaction conditions : Typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

- Base : Potassium carbonate or cesium fluoride is used to facilitate substitution.

- Temperature : Reactions are carried out at elevated temperatures (85–105 °C).

- Reaction time : Ranges from 12 to 24 hours depending on conditions.

Example Data from Literature :

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| 1 | tert-Butyl 4-hydroxypiperidine-1-carboxylate + oxalyl chloride, Et2O/DCM, 0 °C to RT, 18 h | 99% | Formation of oxalate intermediate |

| 2 | tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate + potassium carbonate, ethanol/water, reflux 16.5 h | 84% | Substitution with 4-(3-chloro-2-fluoroanilino)-7-methoxyquinazoline analog |

| 3 | tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate + cesium fluoride, DMA, 85 °C, 12 h | 60% | Alternative nucleophilic substitution |

These steps can be adapted to introduce the 4-acetylphenyl group by substituting the nucleophile accordingly.

Preparation via Cross-Coupling Reactions

Recent advances in metallaphotoredox catalysis have enabled the use of alcohol derivatives as latent coupling fragments for sp3-sp2 cross-coupling with aryl halides, which can be applied to the synthesis of tert-butyl 4-(4-acetylphenyl)piperidine-1-carboxylate.

- Method : Conversion of the piperidine alcohol to an oxalate ester followed by photoredox catalyzed coupling with 4-acetylphenyl halides.

- Catalysts : Iridium-based photocatalysts such as Ir[dFppy]2(dtbbpy)PF6.

- Solvents : Anhydrous tetrahydrofuran (THF), 1,4-dioxane, or dimethyl sulfoxide (DMSO).

- Light source : Blue LED irradiation.

- Reaction time : Typically several hours under inert atmosphere.

Key Intermediate Preparation :

This oxalate ester is then subjected to metallaphotoredox catalysis with aryl halides bearing acetyl substituents to afford the target compound.

Alternative Routes Using Triazole Intermediates

Another reported approach involves the use of tert-butyl 4-(4,5-dibromo-1,2,3-triazol-yl)piperidine-1-carboxylate intermediates, which can be further functionalized via palladium-catalyzed cross-coupling to install the acetylphenyl group.

- Reagents : 4,5-dibromo-1,2,3-triazole, cesium carbonate, DMF.

- Conditions : Stirring at 100 °C overnight.

- Yield : Up to 97% for triazole intermediates, which can be converted further.

This method provides a versatile platform for subsequent functionalization.

Comparative Table of Preparation Methods

| Method | Key Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution via methanesulfonate intermediate | tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, potassium carbonate | Ethanol/water | Reflux (~78 °C) | 16.5 h | 84 | High yield, straightforward | Requires preparation of sulfonate ester |

| Nucleophilic substitution with cesium fluoride | tert-Butyl 4-(methanesulfonyloxy)piperidine-1-carboxylate, cesium fluoride | DMA | 85 °C | 12–18 h | 58–60 | Alternative base, good selectivity | Moderate yield, longer reaction time |

| Metallaphotoredox cross-coupling | Oxalate ester intermediate, aryl halide, Ir photocatalyst | THF/DMSO | Ambient, blue LED irradiation | Several hours | Not specified | Mild conditions, functional group tolerance | Requires specialized catalysts and light source |

| Triazole intermediate route | 4,5-dibromo-1,2,3-triazole, cesium carbonate | DMF | 100 °C | Overnight | 97 (intermediate) | High yield of intermediate, versatile | Additional steps required for final product |

Research Findings and Notes

- The methanesulfonate intermediate route is well-documented and provides good yields with relatively simple reagents and conditions.

- Metallaphotoredox catalysis offers a modern, mild, and potentially more selective approach, enabling the use of alcohols as latent coupling partners, which could simplify synthesis and improve functional group compatibility.

- The use of cesium fluoride as a base in nucleophilic substitution reactions provides an alternative to potassium carbonate, with some trade-offs in yield and reaction time.

- Triazole intermediates present a high-yielding route for further functionalization but add complexity due to additional synthetic steps.

- Characterization data such as NMR, IR, and mass spectrometry confirm the identity and purity of intermediates and final products in these methods.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

Reduction: The acetyl group can be reduced to an alcohol.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products

Oxidation: Formation of 4-(4-carboxyphenyl)piperidine-1-carboxylate.

Reduction: Formation of 4-(4-hydroxyphenyl)piperidine-1-carboxylate.

Substitution: Formation of various alkyl or aryl derivatives of the original compound.

Scientific Research Applications

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The pathways involved may include the modulation of neurotransmitter release or the inhibition of specific enzymatic reactions.

Comparison with Similar Compounds

Research Findings and Implications

- Electron Effects : Electron-withdrawing groups (e.g., acetyl, CF₃) enhance binding to enzymes with polar active sites, while electron-donating groups (e.g., methoxy) improve solubility and membrane permeability.

- Lipophilicity : Higher logP values (e.g., CF₃ derivative) correlate with improved CNS penetration but may reduce aqueous solubility.

- Safety Profiles: Compounds like tert-butyl 4-(phenylamino)piperidine-1-carboxylate are flagged as precursors in illicit drug synthesis, necessitating regulatory scrutiny .

Biological Activity

tert-Butyl 4-(4-acetylphenyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Chemical Formula : C16H23NO3

- Molecular Weight : 275.36 g/mol

- CAS Number : 181269-69-2

The compound features a piperidine ring substituted with an acetylphenyl group and a tert-butyl ester, which may influence its biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in neurotransmission and inflammation. The piperidine moiety is known to enhance binding affinity to certain receptors, potentially modulating neurotransmitter systems, which is significant for therapeutic applications in neurological disorders.

Antinociceptive Activity

Research indicates that compounds with similar structures exhibit antinociceptive properties. For instance, studies have shown that piperidine derivatives can reduce pain responses in animal models by acting on the central nervous system (CNS) pathways responsible for pain perception .

Antidepressant Effects

The compound may also exhibit antidepressant-like effects, similar to other piperidine derivatives. These effects are often linked to the modulation of serotonin and norepinephrine levels in the brain, suggesting potential applications in treating mood disorders .

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory properties. This activity could be mediated through the inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways, making it a candidate for further research in inflammatory diseases .

In Vivo Studies

A study conducted on rodent models demonstrated that administration of similar piperidine derivatives significantly reduced inflammatory markers and pain responses. The results indicated a dose-dependent relationship between the compound concentration and its efficacy in reducing nociceptive behavior .

In Vitro Studies

In vitro assays have shown that this compound can inhibit specific enzymes involved in inflammatory pathways. For example, it was found to inhibit cyclooxygenase (COX) activity, which is crucial in the synthesis of pro-inflammatory mediators .

Comparative Analysis with Related Compounds

| Compound Name | Biological Activity | Mechanism |

|---|---|---|

| tert-Butyl 4-(4-fluorobenzamido)piperidine-1-carboxylate | Antinociceptive | Modulates CNS pathways |

| tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate | Anti-inflammatory | Inhibits COX activity |

| tert-Butyl 4-(bromomethyl)piperidine-1-carboxylate | Antidepressant | Affects serotonin levels |

This table illustrates how different structural modifications influence the biological activities of piperidine derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.